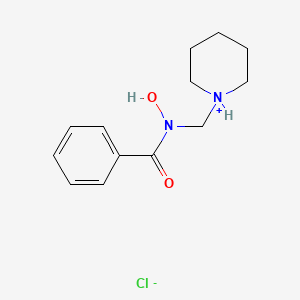![molecular formula C12H12F3N3 B13736827 N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine CAS No. 33469-10-2](/img/structure/B13736827.png)
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light is used to generate the trifluoromethyl radical . The reaction conditions often include the use of ruthenium or iridium-based catalysts and organic dyes like eosin Y .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radical. The use of continuous flow reactors can enhance the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination, phosphoryl chloride for aminocarbonylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can yield N,N-dimethyl-4-(trifluoromethyl)benzamide .
Scientific Research Applications
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- 3,4-Dimethyl-5-(2-nitro-4-(trifluoromethyl)phenylthio)-4H-1,2,4-triazole
Uniqueness
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the imidazole ring contributes to its enhanced stability and reactivity compared to similar compounds .
Properties
CAS No. |
33469-10-2 |
|---|---|
Molecular Formula |
C12H12F3N3 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]aniline |
InChI |
InChI=1S/C12H12F3N3/c1-18(2)9-5-3-8(4-6-9)11-16-7-10(17-11)12(13,14)15/h3-7H,1-2H3,(H,16,17) |
InChI Key |
FSTOASXUGSKDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
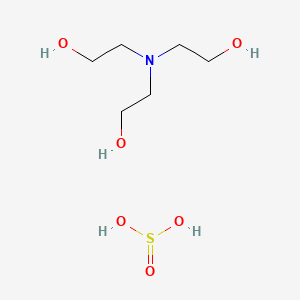

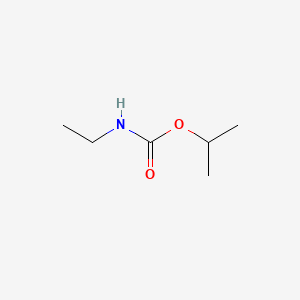
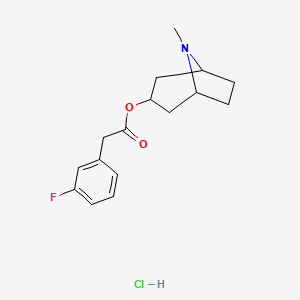
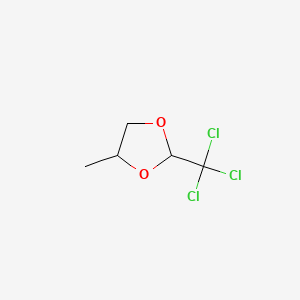

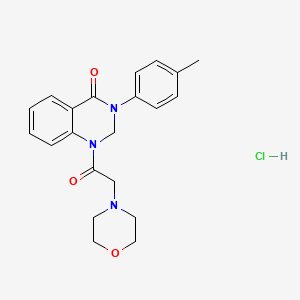
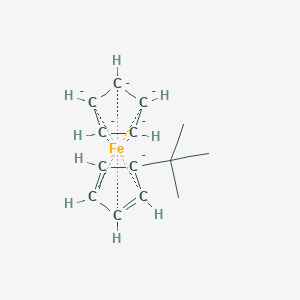
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
